炔丙基-PEG3-1-O-(β-氰乙基-N,N-二异丙基)亚磷酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

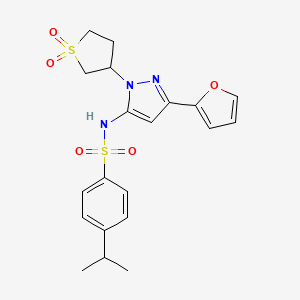

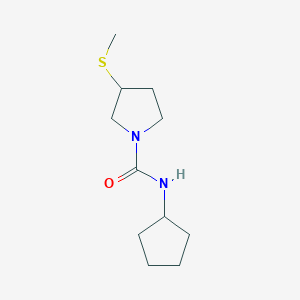

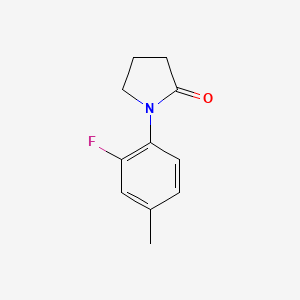

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound is a reagent that contains an Alkyne group . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis

The molecular formula of this compound is C16H29N2O4P . The InChI code is 1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 .Chemical Reactions Analysis

As a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The molecular weight of the compound is 344.39 g/mol . It has a topological polar surface area of 64 Ų . The compound has 14 rotatable bonds .科学研究应用

Synthesis of PROTACs

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s degradation. This compound serves as a bridge between the ligand for the E3 ligase and the ligand for the target protein, enabling the design of highly selective therapeutic agents.

Click Chemistry Applications

The alkyne group present in this compound makes it a valuable reagent for click chemistry reactions . Specifically, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is widely used for the conjugation of various biomolecules in a bioorthogonal manner. This application is crucial for creating complex molecular architectures in drug development and biomaterials science.

Synthesis of Small-Molecule Building Blocks

The propargyl group is a versatile moiety that, when introduced into small-molecule building blocks, opens up new synthetic pathways . This compound can be used to propargylate a variety of substrates, serving as a strategic step in the synthesis of more complex structures. It is particularly useful in medicinal chemistry for the creation of novel drug candidates.

Development of Diagnostic Agents

Due to its ability to participate in bioorthogonal reactions, Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite can be used to synthesize diagnostic agents . These agents can be tagged with fluorescent probes or radiolabels and then selectively attached to biomolecules, aiding in the visualization and detection of biological processes in vitro and in vivo.

Material Science

In material science, this compound can be employed to modify the surface properties of various materials . By attaching functional groups through the propargyl moiety, scientists can create surfaces with desired characteristics, such as increased hydrophilicity or the introduction of reactive sites for further modification.

Nanotechnology

The compound’s utility in click chemistry makes it an excellent tool for the synthesis of nanomaterials . It can be used to functionalize the surface of nanoparticles, allowing for the attachment of therapeutic molecules or targeting ligands, which is essential for the development of targeted drug delivery systems.

作用机制

属性

IUPAC Name |

3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJZAWTVOQPXEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)

![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)

![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)

![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)